molecular formula C16H13IN2OS B4133719 2-(benzylthio)-6-iodo-3-methyl-4(3H)-quinazolinone

2-(benzylthio)-6-iodo-3-methyl-4(3H)-quinazolinone

Cat. No. B4133719
M. Wt: 408.3 g/mol
InChI Key: KLAVYTIXLOXABG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylthio)-6-iodo-3-methyl-4(3H)-quinazolinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of quinazolinone, which is a heterocyclic organic compound.

Mechanism of Action

The exact mechanism of action of 2-(benzylthio)-6-iodo-3-methyl-4(3H)-quinazolinone is not fully understood. However, it is believed to interact with nucleic acids through intercalation, which is the insertion of a molecule between two adjacent base pairs of DNA or RNA. This interaction leads to changes in the fluorescence properties of the compound, which can be used to detect the presence of nucleic acids.
Biochemical and Physiological Effects
Studies have shown that 2-(benzylthio)-6-iodo-3-methyl-4(3H)-quinazolinone has low toxicity and does not have any significant biochemical or physiological effects on living organisms. This makes it an ideal candidate for use in diagnostic assays and other scientific research applications.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(benzylthio)-6-iodo-3-methyl-4(3H)-quinazolinone is its high binding affinity with nucleic acids, which makes it an ideal candidate for use in diagnostic assays. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in some lab experiments.

Future Directions

There are several future directions for the research on 2-(benzylthio)-6-iodo-3-methyl-4(3H)-quinazolinone. One of the areas of interest is its use as a fluorescent probe for the detection of cancer cells. Studies have shown that this compound has high binding affinity with cancer cells, and its fluorescence properties can be used to detect the presence of cancer cells in tissue samples. Another area of interest is the development of new synthesis methods for this compound that can improve its solubility in water and make it easier to work with in lab experiments.
Conclusion
2-(benzylthio)-6-iodo-3-methyl-4(3H)-quinazolinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its high binding affinity with nucleic acids and fluorescence properties make it an ideal candidate for use in diagnostic assays and other scientific research applications. While there are some limitations to working with this compound, its potential applications make it an area of interest for future research.

Scientific Research Applications

2-(benzylthio)-6-iodo-3-methyl-4(3H)-quinazolinone has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of nucleic acids. This compound has been found to have high binding affinity with nucleic acids, and its fluorescence properties make it an ideal candidate for use in diagnostic assays.

properties

IUPAC Name

2-benzylsulfanyl-6-iodo-3-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IN2OS/c1-19-15(20)13-9-12(17)7-8-14(13)18-16(19)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAVYTIXLOXABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CC(=C2)I)N=C1SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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